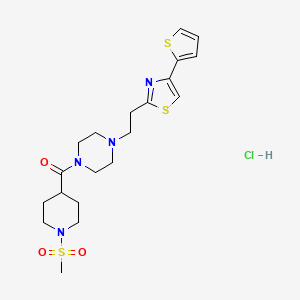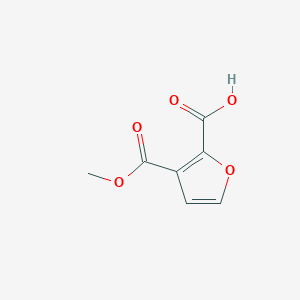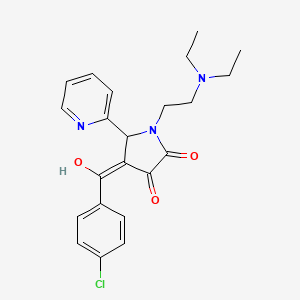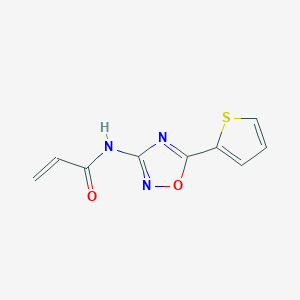
(1-(Methylsulfonyl)piperidin-4-yl)(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules involving piperidinyl and methanone structures often employs multi-step reactions, including condensation, amidation, and Friedel-Crafts acylation processes. For example, Piperidine-4-carboxylic acid and ethyl carbonochloridate have been used as starting materials in the preparation of related compounds, indicating a versatile approach to constructing similar frameworks with reasonable overall yields (Zheng Rui, 2010).
Molecular Structure Analysis
X-ray crystallography reveals the detailed molecular structure of these compounds, often showing that the piperidine ring adopts a chair conformation with the geometry around sulfur atoms being tetrahedral. This structural insight is crucial for understanding the compound's reactivity and interaction potential (H. R. Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various receptors, demonstrating a steric binding interaction crucial for their biological activity. For instance, molecular orbital methods and pharmacophore models have been developed to analyze the interaction of similar compounds with cannabinoid receptors, providing insight into their potential chemical reactions (J. Shim et al., 2002).
Physical Properties Analysis
The physical properties, including crystallization behavior and the conformational dynamics of the piperidine ring, are key to understanding the stability and solubility of the compound. The chair conformation of the piperidine ring, revealed through X-ray crystallography, indicates a stable configuration that could influence the compound's physical properties (S. Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific biological targets, are explored through various studies, including molecular interaction analysis and structure-activity relationship models. These studies help in identifying the functional groups contributing to the compound's activity and its potential selectivity towards different biological receptors (A. Palkowitz et al., 1997).
Wirkmechanismus
Target of Action
The compound contains a piperidine and piperazine moiety, which are common in many pharmaceutical drugs and can interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to affect a variety of pathways, including inflammatory response, neurotransmission, and cellular growth .
Pharmacokinetics
The presence of the piperidine and piperazine rings could potentially influence its pharmacokinetic properties, as these structures are often associated with good oral bioavailability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S3.ClH/c1-30(26,27)24-8-4-16(5-9-24)20(25)23-12-10-22(11-13-23)7-6-19-21-17(15-29-19)18-3-2-14-28-18;/h2-3,14-16H,4-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOMUJQOKVPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCC3=NC(=CS3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)


![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)

![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)



![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)
